![molecular formula C13H16FN3O3 B4893714 1-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4893714.png)
1-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluoro-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorinated nitrophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluoro-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methylphenol, undergoes nitration to introduce the nitro group at the 4-position.
Piperazine Formation: The nitrated compound is then reacted with piperazine to form the piperazine derivative.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Fluoro-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-[4-(2-Amino-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[4-(2-Fluoro-5-Carboxy-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one.
Scientific Research Applications
1-[4-(2-Fluoro-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluoro-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and stability, while the piperazine ring may facilitate interactions with biological membranes.
Comparison with Similar Compounds
1-[4-(4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one: Lacks the fluorine and methyl groups, which may result in different biological activities.
1-[4-(2-Fluoro-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one: Similar structure but without the methyl group, potentially affecting its chemical reactivity and biological properties.
Uniqueness: 1-[4-(2-Fluoro-5-Methyl-4-Nitrophenyl)Piperazin-1-yl]Ethan-1-one is unique due to the presence of both fluorine and methyl groups, which can influence its chemical and biological behavior. These substituents may enhance its stability, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-9-7-13(11(14)8-12(9)17(19)20)16-5-3-15(4-6-16)10(2)18/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAGHULHIRUZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.